N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a purine and pyrimidine moiety connected via a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the purine and pyrimidine intermediates, followed by their coupling through a piperazine linker. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine and pyrimidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine: Similar in structure but with different substituents on the purine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Contains a piperazine ring but with a benzothiazole moiety instead of purine and pyrimidine.
Uniqueness
N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its combination of purine and pyrimidine moieties connected via a piperazine ring. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C15H19N9 |
---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
N-ethyl-4-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H19N9/c1-2-16-15-17-4-3-11(22-15)23-5-7-24(8-6-23)14-12-13(19-9-18-12)20-10-21-14/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,22)(H,18,19,20,21) |
InChI Key |
NTJVTRZBEONGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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